
Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- is a chemical compound with the molecular formula C15H15N5 It is a derivative of guanidine, characterized by the presence of a cyano group, a phenethyl group, and a pyridyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- can be achieved through several methods. One common approach involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, a copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines can be employed .
Industrial Production Methods
Industrial production of guanidine derivatives typically involves the use of carbamoyl isothiocyanates as starting materials. These compounds permit the creation of disubstituted and trisubstituted guanidines, including aromatic guanidines . The reaction conditions often include the use of chlorotrimethylsilane to generate reactive N-silylcarbodiimides capable of guanylating various amines .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine derivatives include cyanamides, arylboronic acids, and amines . The reaction conditions often involve the use of catalysts such as scandium (III) triflate, lanthanide amides, and copper salts .
Major Products Formed
The major products formed from the reactions of guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- include various substituted guanidines, which can be further utilized in the synthesis of heterocycles and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of adhesives, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The cyano and pyridyl groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- include:
2-Cyanoguanidine: A nitrile derived from guanidine, used in the synthesis of various pharmaceuticals and industrial materials.
Arylguanidines: Compounds with similar guanidine structures, used as pharmacological tools and therapeutic agents.
2-(Arylimino)imidazolidines: Compounds with similar imidazolidine structures, used in medicinal chemistry.
Uniqueness
Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity, while the phenethyl and pyridyl groups contribute to its binding affinity and specificity .
Eigenschaften
CAS-Nummer |
60560-29-4 |
|---|---|
Molekularformel |
C15H15N5 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-cyano-2-(2-phenylethyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C15H15N5/c16-12-19-15(20-14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H2,18,19,20) |
InChI-Schlüssel |
IIKZPEBRTNYSJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN=C(NC#N)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)
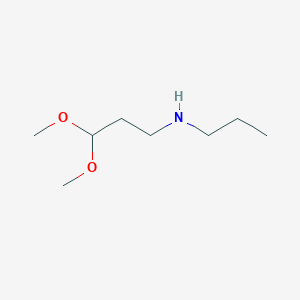
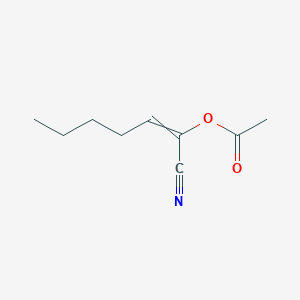
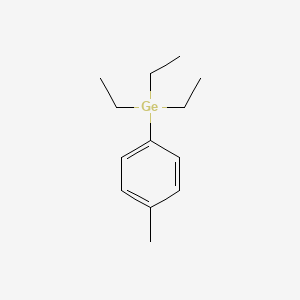

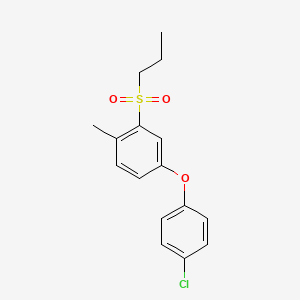
![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)
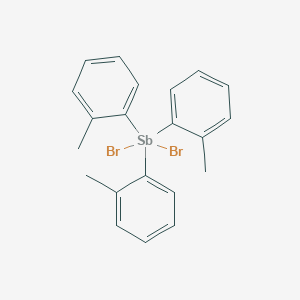
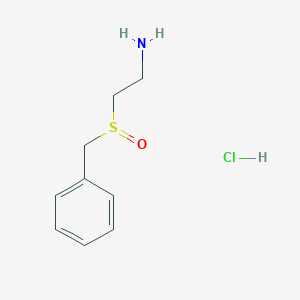
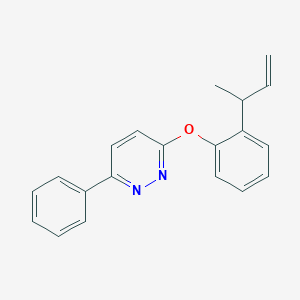
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)
